molecular formula C9H13NO B1322305 5-Ethyl-2-methoxyaniline CAS No. 67291-61-6

5-Ethyl-2-methoxyaniline

Cat. No. B1322305
CAS RN: 67291-61-6
M. Wt: 151.21 g/mol
InChI Key: GKTSEIIVLRUWJJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxyaniline is a chemical compound that has garnered attention due to its role as a pharmacophoric fragment in various biologically active compounds. It is particularly significant in the synthesis of protein kinase inhibitors, including those targeting VEGFR2, a key receptor in angiogenesis. The inhibition of VEGFR2 has clinical applications in the treatment of tumors, as it can slow down or stop the formation of new blood vessels from pre-existing vasculature .

Synthesis Analysis

The synthesis of 5-Ethyl-2-methoxyaniline and its derivatives has been explored in several studies. An efficient and convenient synthesis route for a related compound, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, was achieved through the "click chemistry" approach, which involved the reaction of ethyl diazoacetate with 4-methoxyaniline derived aryl imines . Another study developed a synthesis method for 5-(ethylsulfonyl)-2-methoxyaniline starting from commercially available 4-methoxybenzene-1-sulfonyl chloride, achieving an overall yield of 59% . Additionally, an improved synthesis method for 5-Ethylsulfonyl-2-methoxyaniline was reported, highlighting its versatility and application in the preparation of kinase inhibitors .

Molecular Structure Analysis

The molecular structure of 5-Ethyl-2-methoxyaniline is characterized by the presence of an ethyl group and a methoxy group attached to an aniline ring. This structure serves as a crucial pharmacophoric fragment in the design of potent VEGFR2 inhibitors, as evidenced by its inclusion in several FDA-approved drugs for tumor treatment . The compound's structure has also been featured in the Protein Database, indicating its relevance in the field of medicinal chemistry .

Chemical Reactions Analysis

5-Ethyl-2-methoxyaniline and its derivatives participate in various chemical reactions that are central to the synthesis of biologically active molecules. The "click chemistry" approach used in the synthesis of related triazole compounds involves the addition of an imine nitrogen atom to a diazo compound, followed by aromatization . The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline involves multiple steps, including sulfonylation and nitration, to yield a compound that can be further transformed into different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Ethyl-2-methoxyaniline derivatives have been characterized in the context of their synthesis. Precise physicochemical characterization is crucial for understanding the behavior of these compounds in biological systems and for optimizing their synthesis. The studies provided detailed characterizations of the target compounds and their synthetic intermediates, which are essential for their application in drug development . Another study investigated the effect of reaction conditions on the synthesis of a related compound, 2-methoxy-5-acetamino-N,N-diethylaniline, which is important for optimizing the synthesis process .

Scientific Research Applications

  • Kinase Inhibitors

    • Application : 5-Ethylsulfonyl-2-methoxyaniline is used in the preparation of a number of different compounds with biological activities targeting kinases, including several VEGFR2 inhibitors and a CLK inhibitor .
  • Antimalarials

    • Application : Closely related sulfone analogues of 5-ethylsulfonyl-2-methoxyaniline have been used in the preparation of antimalarials .
  • Muscarinic M1 Agonists

    • Application : Closely related sulfone analogues of 5-ethylsulfonyl-2-methoxyaniline have been used in the preparation of muscarinic M1 agonists .
  • Topoisomerase Inhibitors

    • Application : Closely related sulfone analogues of 5-ethylsulfonyl-2-methoxyaniline have been used in the preparation of topoisomerase inhibitors .
  • Utrophin Upregulators

    • Application : Closely related sulfone analogues of 5-ethylsulfonyl-2-methoxyaniline have been used in the preparation of utrophin upregulators .
  • Antitumor Properties
    • Application : 5-Ethylsulfonyl-2-methoxyaniline is part of the structure in 131 compounds possessing different biological activities. In most cases, they have antitumor properties .
  • Cardiovascular Agents

    • Application : 5-Ethylsulfonyl-2-methoxyaniline is part of the structure in compounds possessing different biological activities. Some of these compounds are described as cardiovascular agents .
  • Ion-Channel Blockers

    • Application : Some compounds that include 5-Ethylsulfonyl-2-methoxyaniline in their structure are described as ion-channel blockers .
  • Anti-Inflammatory Agents

    • Application : Some compounds that include 5-Ethylsulfonyl-2-methoxyaniline in their structure are described as anti-inflammatory agents .

Safety And Hazards

The safety information available indicates that 5-Ethyl-2-methoxyaniline should be stored in a dark place, under an inert atmosphere, at room temperature . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and hazard statements H302 and H319 .

properties

IUPAC Name

5-ethyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTSEIIVLRUWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622246
Record name 5-Ethyl-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methoxyaniline

CAS RN

67291-61-6
Record name 5-Ethyl-2-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67291-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-methoxy-2-nitro-4-vinyl-benzene (150 mg) and palladium on carbon (10%, 25 mg) in ethyl acetate (10 mL) was stirred under hydrogen atmosphere (balloon pressure) at room temperature overnight. The reaction mixture was filtered on a CELITE™ pad and the filtrate was evaporated to give 5-ethyl-2-methoxy-phenylamine without further purifications.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Kumar, A Bonifazi, MP Ellenberger… - Journal of medicinal …, 2016 - ACS Publications
The recent and precipitous increase in opioid analgesic abuse and overdose has inspired investigation of the dopamine D 3 receptor (D 3 R) as a target for therapeutic intervention. …
Number of citations: 85 pubs.acs.org

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